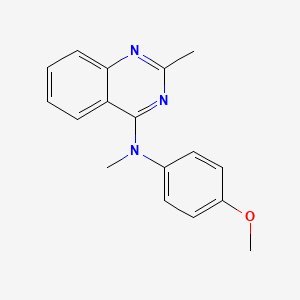
Verubulin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La verubulina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La verubulina ejerce sus efectos al unirse a los sitios de unión a la colchicina en la tubulina, inhibiendo la polimerización de la tubulina. Esta interrupción de la formación de microtúbulos conduce a la desestabilización del citoesqueleto, lo que finalmente provoca la detención del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares involucrados incluyen la tubulina y las proteínas asociadas que regulan la dinámica de los microtúbulos .
Métodos De Preparación
La verubulina se puede sintetizar a través de una serie de reacciones que involucran anillos de ciclohexano o cicloheptano anulados con porciones de pirimidina. Las rutas sintéticas típicamente implican la reacción de 4-cloropirimidinas con varias aminas bajo rendimientos moderados a buenos . Los métodos de producción industrial pueden incluir la encapsulación en nanocontenedores biocompatibles basados en alginato reticulado con calcio o magnesio para preservar su actividad citotóxica .
Análisis De Reacciones Químicas
La verubulina experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: La reacción de 2,4-diclorotetrahidroquinazolina con 4-metoxí-N-metil anilina conduce a una mezcla multicomponente de productos, principalmente como resultado de una sustitución doble.
Reacciones de Oxidación y Reducción: Estas reacciones se informan con menos frecuencia para la verubulina, pero sus análogos pueden sufrir tales transformaciones en condiciones específicas.
Reactivos y Condiciones Comunes: Los reactivos típicos incluyen varias aminas y cloropirimidinas, con condiciones de reacción que implican temperaturas moderadas y solventes como la dimetilformamida.
Productos Mayores: Los principales productos formados a partir de estas reacciones son heterociclos con varios sustituyentes en las posiciones 2 y 4 del anillo de pirimidina.
Comparación Con Compuestos Similares
La verubulina es única entre los inhibidores de la polimerización de la tubulina debido a su unión específica a los sitios de unión a la colchicina y su potente actividad citotóxica. Los compuestos similares incluyen:
Combretastatina A-4: Otro inhibidor de la polimerización de la tubulina con un mecanismo de acción similar pero una estructura química diferente.
La singularidad de la verubulina radica en sus sitios de unión específicos y su potencial de encapsulación en nanocontenedores biocompatibles, lo que mejora su estabilidad y actividad citotóxica .
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHCRNMVYDHVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827031-83-4 | |
| Record name | Verubulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827031834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verubulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VERUBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X97O9FTB92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)
![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)
![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)
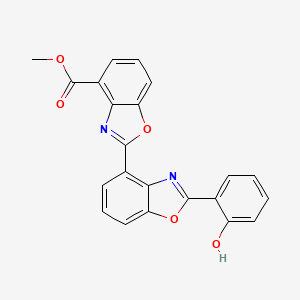
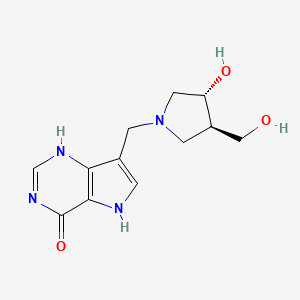

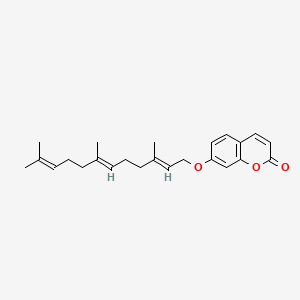


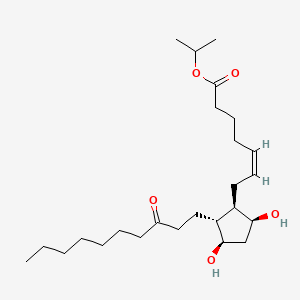
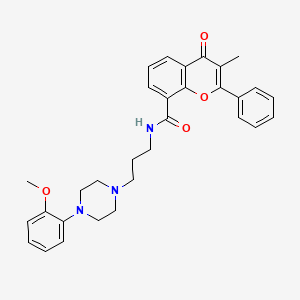
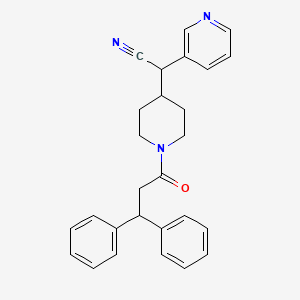
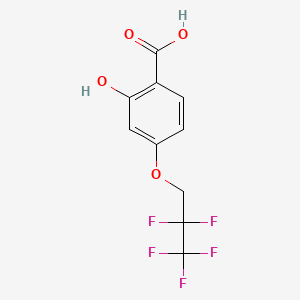
![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)
